N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a bicyclic 1,2,3,4-tetrahydroquinazoline core with two distinct chlorinated benzyl substituents: a 3-chlorophenylmethyl group at the N1-position and a 4-chlorophenylmethyl group at the C3-position. The 7-carboxamide group introduces hydrogen-bonding capability, which may improve solubility and binding specificity.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O2S/c24-17-7-4-14(5-8-17)13-28-22(30)19-9-6-16(11-20(19)27-23(28)31)21(29)26-12-15-2-1-3-18(25)10-15/h1-5,7-8,10,16,19-20H,6,9,11-13H2,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIDQPJOZGTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC(=CC=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features multiple functional groups that contribute to its biological activity, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 470.4 g/mol. The IUPAC name reflects its intricate structure, which includes chlorophenyl groups and a sulfanylidene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H17Cl2N3O2S |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
| InChI Key | TZUDGUFRUGGZJX-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds related to N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene have notable antibacterial activity. A study highlighted the antibacterial efficacy of similar compounds against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin. For instance, MIC values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating a strong potential for these compounds in treating bacterial infections .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | E. coli |
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, effectively blocking their activity and disrupting critical cellular processes necessary for tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene significantly reduced the viability of various cancer cell lines when tested at varying concentrations. The results suggested a dose-dependent response, with higher concentrations leading to increased cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes critical for cellular metabolism and proliferation.
- Cell Membrane Interaction : It may alter cell membrane permeability, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : It can induce oxidative stress within bacterial cells, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:
Structural Analogs and Substituent Effects
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s dual chlorophenyl groups increase logP compared to methoxy-substituted analogs (), favoring blood-brain barrier (BBB) permeation .
- Solubility: The 7-carboxamide group improves aqueous solubility relative to non-polar derivatives (e.g., ’s nitro-containing analog) .
- Metabolic Stability : Chlorinated aromatics may slow hepatic clearance compared to methyl or methoxy substituents, as seen in and .
Research Findings and Data Tables
Table 1: Substituent Impact on Key Properties
Table 2: Predicted Pharmacokinetic Parameters (SwissADME)
| Parameter | Target Compound | ’s 4d-f |
|---|---|---|
| BBB Permeation | High (logBB >0.3) | High |
| CYP2D6 Inhibition | Moderate | Low |
| Renal Clearance | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
